Dihydro Capsaicin-d3 Dihydro Capsaicin-d3 labelled Capsaicin analog. A VR1 vaniloid receptor agonist.
Brand Name: Vulcanchem
CAS No.: 1330261-21-6
VCID: VC0196549
InChI: InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3
SMILES: CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Molecular Formula: C18H26NO3D3
Molecular Weight: 310.45

Dihydro Capsaicin-d3

CAS No.: 1330261-21-6

Cat. No.: VC0196549

Molecular Formula: C18H26NO3D3

Molecular Weight: 310.45

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dihydro Capsaicin-d3 - 1330261-21-6

CAS No. 1330261-21-6
Molecular Formula C18H26NO3D3
Molecular Weight 310.45
IUPAC Name N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide
Standard InChI InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3
SMILES CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Appearance White Solid
Melting Point 64-67°C

Chemical Identity and Structure

Dihydro Capsaicin-d3 is characterized by specific chemical identifiers that distinguish it from similar compounds. It contains three deuterium atoms, which are stable isotopes of hydrogen with an additional neutron, incorporated into the methoxy group of the molecule.

Basic Chemical Information

Dihydro Capsaicin-d3 can be identified by several key chemical parameters:

  • CAS Number: 1330261-21-6

  • Molecular Formula: C18H26NO3D3

  • Molecular Weight: 310.45 g/mol

  • IUPAC Name: N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide

  • Appearance: White Solid

The compound features a vanilloid ring structure with a trideuteriomethoxy group (-OCD3) substitution at the 3-position of the aromatic ring, while maintaining the characteristic amide linkage and hydrocarbon tail common to capsaicinoids. This specific deuteration pattern allows for precise tracking during analytical procedures and metabolic studies.

Structural Properties

The structural configuration of Dihydro Capsaicin-d3 is critical to its function as a research tool. The molecule consists of three primary structural components: a vanilloid ring with deuterium-labeled methoxy substitution, an amide bond, and an extended hydrocarbon chain.

Structural ComponentDescription
Vanilloid Ring4-hydroxy-3-(trideuteriomethoxy)phenyl group
Connecting GroupMethylamide (-CH2-NH-CO-)
Hydrocarbon Tail8-methylnonane chain
Physical StateCrystalline to waxy solid
Melting Point64-67°C
SolubilitySoluble in DMSO and 100% ethanol

The deuterium labeling specifically occurs at the methoxy group (-OCD3) attached to the vanilloid ring, providing a distinguishable mass difference from non-deuterated dihydrocapsaicin that is detectable in mass spectrometry and other analytical techniques .

Research Applications

Dihydro Capsaicin-d3 serves primarily as an analytical standard and research tool, with applications spanning various scientific disciplines and methodologies.

Analytical Standards and Metabolic Studies

The deuterium labeling in Dihydro Capsaicin-d3 makes it particularly valuable for quantitative analysis and metabolic research. The incorporation of stable heavy isotopes into drug molecules has gained significant attention due to its potential impacts on pharmacokinetic and metabolic profiles .

In analytical chemistry, Dihydro Capsaicin-d3 functions as an internal standard for the quantification of capsaicinoids in various matrices. The three deuterium atoms create a mass shift that allows for clear differentiation between the labeled compound and the analyte of interest during mass spectrometric analysis, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation.

For metabolic studies, the deuterated compound enables researchers to track the biotransformation pathways of capsaicinoids with high precision. By administering the deuterated compound and analyzing subsequent metabolites, researchers can identify specific enzymes involved in capsaicinoid metabolism and determine the sites of metabolic modification .

Pharmacokinetic Applications

Deuterium labeling can significantly impact the pharmacokinetic properties of compounds, often resulting in altered metabolic rates due to the kinetic isotope effect. This phenomenon occurs because carbon-deuterium bonds typically require more energy to break than carbon-hydrogen bonds, potentially leading to increased metabolic stability .

Researchers utilize Dihydro Capsaicin-d3 to investigate:

  • Absorption rates and bioavailability of capsaicinoids

  • Distribution patterns in various tissues

  • Metabolic transformation pathways

  • Excretion mechanisms and rates

  • Potential drug-drug interactions involving capsaicinoid metabolism

These studies contribute valuable data for understanding how structural modifications might affect the biological activity and therapeutic potential of capsaicinoid compounds .

Analytical Methods

The detection and quantification of Dihydro Capsaicin-d3 typically involve sophisticated analytical techniques that can distinguish the deuterated compound from its non-deuterated counterparts.

Chromatographic Techniques

Chromatographic methods are commonly employed for the separation and analysis of capsaicinoids, including Dihydro Capsaicin-d3. These techniques facilitate the identification and quantification of the compound based on its retention time and spectral characteristics.

Ultra-fast liquid chromatography (UFLC) has been documented as an effective method for capsaicinoid analysis, allowing for the separation and quantification based on retention times and absorption spectra. For Dihydro Capsaicin-d3, similar analytical methods can be applied with appropriate adjustments to account for its isotopic labeling.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides additional specificity for detecting deuterated compounds. The mass spectrometric detection can precisely identify the mass shift caused by the deuterium atoms, allowing for accurate quantification even in complex matrices.

Mass Spectrometric Identification

Mass spectrometry is particularly valuable for analyzing deuterated compounds due to its ability to detect slight changes in molecular mass. For Dihydro Capsaicin-d3, the three deuterium atoms result in a mass shift of approximately +3 Da compared to dihydrocapsaicin.

Multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) can be used to specifically target fragmentation patterns unique to Dihydro Capsaicin-d3, further enhancing analytical specificity and sensitivity. This approach is especially useful when analyzing biological samples where matrix effects might otherwise interfere with detection.

Pharmacological Properties

While Dihydro Capsaicin-d3 itself is primarily used as a research tool, understanding the pharmacological properties of its non-deuterated parent compound provides insight into its potential biological activities.

Target Interactions

Dihydrocapsaicin, the non-deuterated counterpart, is known to interact with several biological targets and pathways. These include:

  • Transient receptor potential vanilloid channel 1 (TRPV1) - acts as a potent and selective agonist

  • Apoptotic pathways - influences AIF, Bax, and Caspase-3 expressions

  • Anti-apoptotic factors - impacts Bcl-2 and Bcl-xL levels

  • Signaling pathways - affects p-Akt levels and PI3K/Akt regulation

While deuteration may slightly modify pharmacokinetic properties, Dihydro Capsaicin-d3 would be expected to maintain similar target interactions as its non-deuterated form, though potentially with altered metabolic stability .

Biological Activities

Based on research with dihydrocapsaicin, the deuterated analog may exhibit several biological activities, though it's important to note that Dihydro Capsaicin-d3 itself is intended for laboratory research rather than therapeutic use.

Potential biological activities include:

  • Neuroprotective effects through PI3K/Akt regulation

  • Anti-inflammatory properties

  • Pain modulation via TRPV1 receptor interaction

  • Potential metabolic effects similar to other capsaicinoids

The deuteration specifically at the methoxy group may alter the metabolic profile while preserving most pharmacological activities, which is valuable for comparing metabolic outcomes between deuterated and non-deuterated forms .

Comparative Analysis with Related Compounds

Dihydro Capsaicin-d3 belongs to a family of structurally related compounds that share similar functional groups but differ in specific structural features.

Relationship to Dihydrocapsaicin

Dihydrocapsaicin, the non-deuterated parent compound, accounts for approximately 22% of the total capsaicinoids mixture in natural chili peppers and exhibits pungency similar to capsaicin . It is a lipophilic, colorless, odorless crystalline to waxy compound that is soluble in dimethyl sulfoxide and 100% ethanol .

The primary difference between Dihydro Capsaicin-d3 and dihydrocapsaicin is the presence of three deuterium atoms in the methoxy group of the former. This isotopic substitution creates minimal changes in chemical properties but significant differences in mass spectrometric detection .

Distinction from Capsaicin and Other Analogues

While sharing similar structural features with capsaicin, dihydrocapsaicin (and by extension, Dihydro Capsaicin-d3) differs in the saturation level of the acyl chain. Capsaicin contains an alkene bond in its hydrocarbon tail, while dihydrocapsaicin has a fully saturated hydrocarbon chain .

Other analogs in the capsaicinoid family include:

  • Nordihydrocapsaicin (with a shorter acyl chain)

  • Homodihydrocapsaicin (with a longer acyl chain)

  • Homocapsaicin (with a longer acyl chain and alkene bond)

These structural differences influence the biological activities, pungency levels, and physicochemical properties of each compound . The deuteration in Dihydro Capsaicin-d3 preserves these structural relationships while providing the analytical advantages of isotope labeling.

Synthesis and Production

The production of Dihydro Capsaicin-d3 involves specialized chemical synthesis techniques that incorporate deuterium atoms at specific positions in the molecular structure.

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